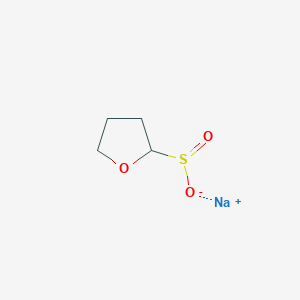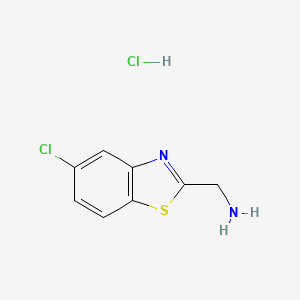![molecular formula C19H28N2O6 B12824676 Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester CAS No. 304855-14-9](/img/structure/B12824676.png)
Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester is a complex organic compound with the molecular formula C19H28N2O6 and a molecular weight of 380.44 g/mol . This compound is characterized by the presence of a carbamic acid ester group, an isocyanate group, and a butoxyethoxyethoxyethyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester typically involves the reaction of 3-isocyanatomethylphenylamine with 2-[2-(2-butoxyethoxy)ethoxy]ethanol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-isocyanatomethylphenylamine+2-[2-(2-butoxyethoxy)ethoxy]ethanol→Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or isocyanates.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(3-isocyanatomethylphenyl)-, octyl ester
- Carbamic acid, N-(3-isocyanatomethylphenyl)-, methyl ester
Uniqueness
Compared to similar compounds, Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester is unique due to its extended butoxyethoxyethoxyethyl chain, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics or reactivity profiles.
Properties
CAS No. |
304855-14-9 |
|---|---|
Molecular Formula |
C19H28N2O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C19H28N2O6/c1-2-3-7-24-8-9-25-10-11-26-12-13-27-19(23)21-18-6-4-5-17(14-18)15-20-16-22/h4-6,14H,2-3,7-13,15H2,1H3,(H,21,23) |
InChI Key |
SDQYLAPATYTUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


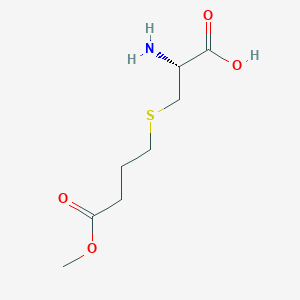
![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)

![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
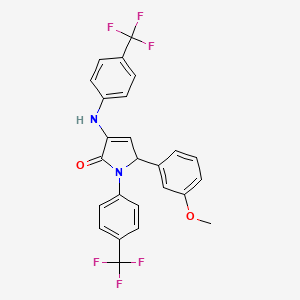
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
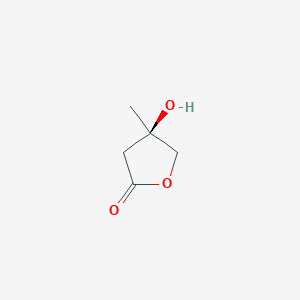
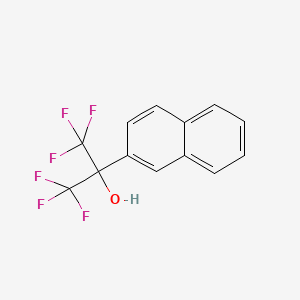
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
